molecular formula C15H18N2OS B5348815 N,5-diethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide

N,5-diethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide

Cat. No.: B5348815
M. Wt: 274.4 g/mol
InChI Key: GQRWMMUFYIGVFO-UHFFFAOYSA-N
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Description

N,5-diethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics

Properties

IUPAC Name

N,5-diethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-3-14-9-13(11-19-14)15(18)17(4-2)10-12-5-7-16-8-6-12/h5-9,11H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRWMMUFYIGVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N(CC)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-diethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with pyridine-based compounds. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N,5-diethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nucleophile-substituted thiophene derivatives.

Scientific Research Applications

N,5-diethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,5-diethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The thiophene ring and pyridine moiety may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,5-diethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the pyridine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

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